molecular formula C10H12N2O3 B066244 Methyl 3-amino-4-(methylcarbamoyl)benzoate CAS No. 183431-11-0

Methyl 3-amino-4-(methylcarbamoyl)benzoate

Cat. No. B066244
M. Wt: 208.21 g/mol
InChI Key: IRGZKETWZJLRBW-UHFFFAOYSA-N
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Patent
US05602277

Procedure details

A mixture of methyl 3-amino-4-(methylamino)carbonylbenzoate (0.624 g, 0.003 mol) and 1N sodium hydroxide (4.5 mol, 0.0045 mol) was stirred at room temperature for 4 h. The mixture was neutralized with concentrated hydrochloric acid and then acetic acid was added to bring the pH close to 3. The precipitate obtained was collected by filtration, washed with water, and dried under vacuum over acetone for 24 h to give 0.4 g (69%) of 3-amino-4-(methylamino)carbonylbenzoic acid as a pale yellow powder, mp 215°-217° C.
Quantity
0.624 g
Type
reactant
Reaction Step One
Quantity
4.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[C:12]([NH:14][CH3:15])=[O:13])[C:5]([O:7]C)=[O:6].[OH-].[Na+].Cl>C(O)(=O)C>[NH2:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[C:12]([NH:14][CH3:15])=[O:13])[C:5]([OH:7])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
0.624 g
Type
reactant
Smiles
NC=1C=C(C(=O)OC)C=CC1C(=O)NC
Name
Quantity
4.5 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
close to 3
CUSTOM
Type
CUSTOM
Details
The precipitate obtained
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under vacuum over acetone for 24 h
Duration
24 h

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC=1C=C(C(=O)O)C=CC1C(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.